

A Technical Guide to the Spectroscopic Characterization of 10(Z)-Heptadecenyl Acetate

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Compound of Interest

Compound Name: *10(Z)-Heptadecenyl acetate*

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **10(Z)-Heptadecenyl acetate**. While specific experimental spectra for this exact compound are not publicly available in comprehensive databases, this document compiles expected spectroscopic values based on the analysis of structurally similar long-chain unsaturated acetate esters. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate its identification and characterization in a laboratory setting.

Compound Information

Identifier	Value
IUPAC Name	(Z)-heptadec-10-en-1-yl acetate
CAS Number	73010-82-9[1]
Molecular Formula	C ₁₉ H ₃₆ O ₂ [1]
Molecular Weight	296.49 g/mol [1]

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **10(Z)-Heptadecenyl acetate** based on characteristic values for similar long-chain alkenyl acetates.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz (typical)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.35	m	2H	-CH=CH- (Olefinic protons)
~4.05	t	2H	-CH ₂ -O-
~2.04	s	3H	CH ₃ -C(=O)-
~2.01	m	4H	-CH ₂ -CH=CH-CH ₂ - (Allylic protons)
~1.62	p	2H	-CH ₂ -CH ₂ -O-
~1.27	br s	20H	-(CH ₂) ₁₀ - (Methylene chain)
~0.88	t	3H	CH ₃ -CH ₂ -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz (typical)

Chemical Shift (δ , ppm)	Assignment
~171.1	-C=O (Ester carbonyl)
~130.0	-CH=CH- (Olefinic carbons)
~64.7	-CH ₂ -O-
~31.9 - 22.7	-(CH ₂) _n - (Methylene chain)
~28.6	-CH ₂ -CH ₂ -O-
~27.2	-CH ₂ -CH=
~25.9	-CH ₂ -CH ₂ -C=O
~21.0	CH ₃ -C(=O)-
~14.1	CH ₃ -CH ₂ -

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch (alkene)
2925, 2855	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1655	Weak	C=C stretch (alkene, Z-isomer)
~1235	Strong	C-O stretch (ester)
~722	Medium	-(CH ₂) _n - rock

MS (Mass Spectrometry) Data - Electron Ionization (EI)

m/z	Relative Intensity	Assignment
296	Low	[M] ⁺ (Molecular ion)
236	Moderate	[M - CH ₃ COOH] ⁺
Various	High	Series of hydrocarbon fragments (C _n H ₂ n ⁺¹ , C _n H ₂ n ⁻¹ , etc.)
61	High	[CH ₃ COOH ₂] ⁺
43	High	[CH ₃ CO] ⁺ (Base peak)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **10(Z)-Heptadecenyl acetate** in about 0.6 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a pulse angle of 45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation: As **10(Z)-Heptadecenyl acetate** is likely an oil at room temperature, it can be analyzed neat.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.
- ATR-FTIR Procedure:
 - Record a background spectrum of the clean ATR crystal.
 - Apply a small drop of the neat sample directly onto the ATR crystal.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group frequencies.

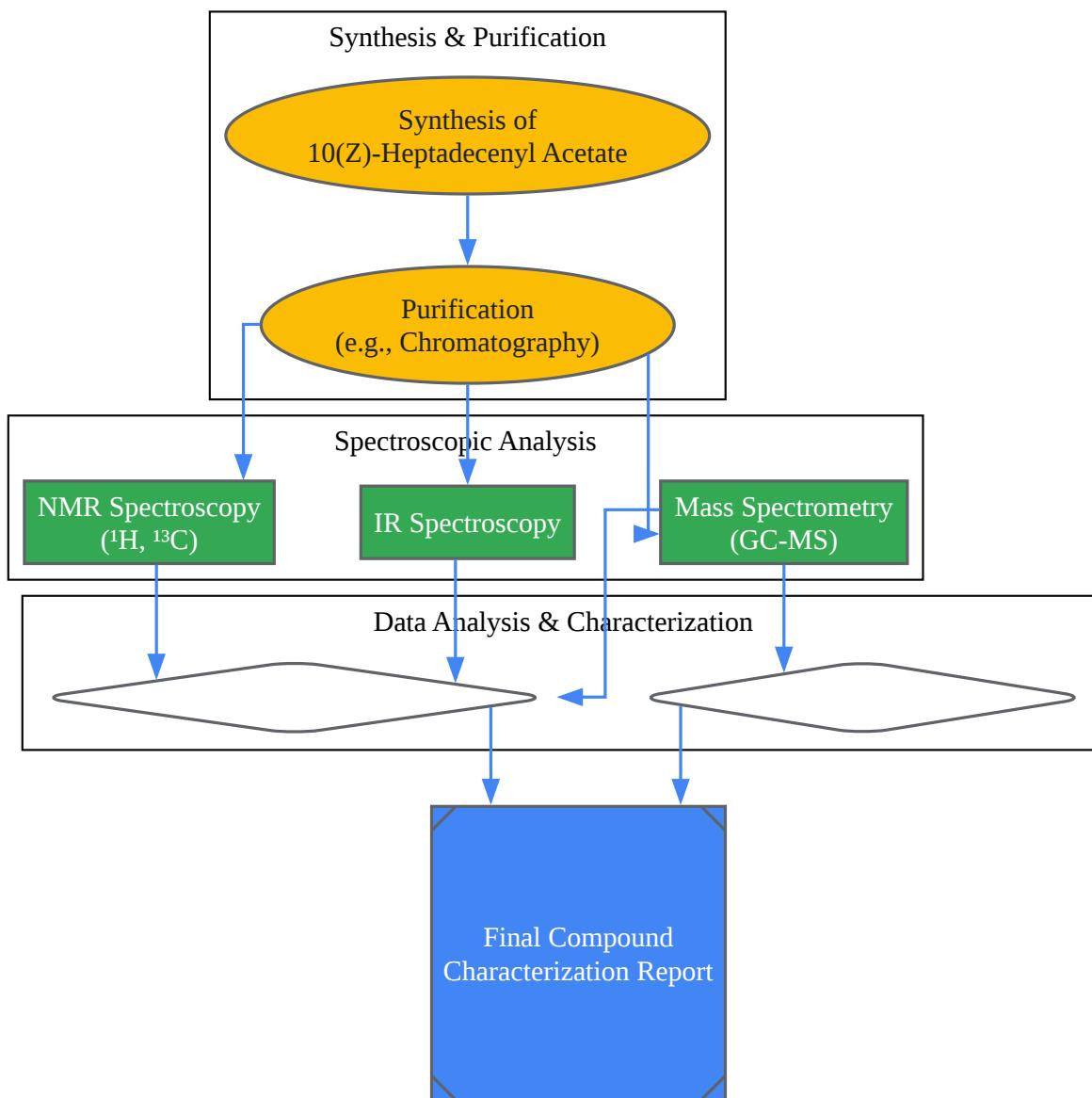
Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like an acetate ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
- GC-MS Protocol:
 - Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as hexane or ethyl acetate.

- GC Conditions:
 - Injector: Split/splitless injector at 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Conditions (Electron Ionization - EI):
 - Ion Source Temperature: 230 °C.
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The fragmentation can be compared with libraries of known compounds for identification.

Mandatory Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like **10(Z)-Heptadecenyl acetate**.

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

- 1. larodan.com [larodan.com]
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